5-Hexyl-2,3-diphenyl-2H-tetrazolium chloride
Overview
Description
5-Hexyl-2,3-diphenyl-2H-tetrazolium chloride: is a chemical compound belonging to the tetrazolium family. Tetrazolium compounds are widely used in biochemical assays as redox indicators. The compound is characterized by its unique structure, which includes a tetrazole ring substituted with hexyl and diphenyl groups. This compound is often utilized in various scientific research applications due to its ability to undergo reduction reactions, forming colored formazan products.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hexyl-2,3-diphenyl-2H-tetrazolium chloride typically involves the reaction of appropriate tetrazole precursors with hexyl and diphenyl substituents. The reaction conditions often include:
Solvents: Common solvents used include ethanol, acetone, and water.
Catalysts: Acidic or basic catalysts may be employed to facilitate the reaction.
Temperature: The reaction is usually carried out at moderate temperatures, around 25-50°C.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for high yield and purity, often involving:
Batch or continuous flow reactors: To ensure consistent production.
Purification steps: Including crystallization and filtration to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound undergoes reduction reactions to form colored formazan products. This property is utilized in various biochemical assays.
Substitution: The tetrazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Reducing agents: Common reducing agents include sodium borohydride and other hydride donors.
Solvents: Ethanol, acetone, and water are frequently used solvents.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Major Products:
Formazan derivatives: The reduction of 5-Hexyl-2,3-diphenyl-2H-tetrazolium chloride results in the formation of colored formazan products, which are used as indicators in biochemical assays.
Scientific Research Applications
Chemistry:
Redox Indicators: Used in redox titrations and other analytical chemistry applications.
Biology:
Cell Viability Assays: Employed in assays to determine cell viability and metabolic activity. The compound is reduced by cellular dehydrogenases to form colored formazan, indicating active metabolism.
Medicine:
Diagnostic Tools: Utilized in diagnostic assays to detect cellular activity and viability, particularly in cancer research and microbiology.
Industry:
Quality Control: Used in various industrial applications for quality control and testing of biological samples.
Mechanism of Action
The primary mechanism of action of 5-Hexyl-2,3-diphenyl-2H-tetrazolium chloride involves its reduction by cellular dehydrogenases. The compound is reduced to form colored formazan products, which can be quantitatively measured. The reduction process involves the transfer of electrons from the dehydrogenases to the tetrazolium compound, resulting in the formation of the colored product. This mechanism is widely utilized in assays to measure cellular respiration and metabolic activity.
Comparison with Similar Compounds
2,3,5-Triphenyl-2H-tetrazolium chloride: Another tetrazolium compound used as a redox indicator.
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT): Commonly used in cell viability assays.
2,3-Bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT): Used in cell proliferation assays.
Uniqueness: 5-Hexyl-2,3-diphenyl-2H-tetrazolium chloride is unique due to its specific substituents, which may confer different solubility and reactivity properties compared to other tetrazolium compounds. Its hexyl and diphenyl groups may also influence its interaction with cellular components, making it suitable for specific applications in biochemical assays.
Properties
IUPAC Name |
5-hexyl-2,3-diphenyltetrazol-2-ium;chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N4.ClH/c1-2-3-4-11-16-19-20-22(17-12-7-5-8-13-17)23(21-19)18-14-9-6-10-15-18;/h5-10,12-15H,2-4,11,16H2,1H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWUTXUWRXJYNC-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=NN([N+](=N1)C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30568461 | |
Record name | 5-Hexyl-2,3-diphenyl-2H-tetrazol-3-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30568461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99077-15-3 | |
Record name | 5-Hexyl-2,3-diphenyl-2H-tetrazol-3-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30568461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.